molecular formula C8H7O5- B1239879 (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate

Cat. No.: B1239879
M. Wt: 183.14 g/mol
InChI Key: RGHMISIYKIHAJW-SSDOTTSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate is major microspecies at pH 7.3 of (R)-3,4-dihydroxymandelate

Scientific Research Applications

  • Chirality Transfer in Synthesis : The ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate, closely related to (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate, demonstrates complete asymmetric transfer and erythroselectivity. This process is useful in the stereocontrolled synthesis of optically active pheromones (Fujisawa, Tajima, & Sato, 1984).

  • Anticancer Properties : Hydroxytyrosol-derived compounds show significant antiproliferative, apoptotic activities, and anti-inflammatory properties. These are being explored for potential use in cancer prevention and therapy (Bernini et al., 2015).

  • Synthesis of Antioxidative Metabolites : The chemical synthesis of antioxidative metabolites of sesamin, which include derivatives of this compound, highlights its importance in antioxidative applications (Urata et al., 2008).

  • Synthesis of Medicinal Compounds : Research into the synthesis of various medicinal compounds, including this compound derivatives, reveals its significance in pharmaceutical chemistry (Percino & Hernández, 2007).

  • Hydroxytyrosol in Plasma Analysis : The determination of hydroxytyrosol in plasma by HPLC, a compound related to this compound, indicates its potential for pharmacokinetic studies and monitoring in biological systems (Ruíz-Gutiérrez et al., 2000).

  • Anti-inflammatory and Antipyretic Properties : The synthesis of 2(1H)-pyridone molecules, containing a 4-hydroxyphenyl moiety similar to this compound, shows promising anti-inflammatory and antipyretic properties (Fayed et al., 2021).

Properties

Molecular Formula

C8H7O5-

Molecular Weight

183.14 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/p-1/t7-/m1/s1

InChI Key

RGHMISIYKIHAJW-SSDOTTSWSA-M

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)[O-])O)O)O

SMILES

C1=CC(=C(C=C1C(C(=O)[O-])O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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